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molecular formula C9H19N B1355137 N-Ethylcycloheptanamine CAS No. 45806-60-8

N-Ethylcycloheptanamine

Cat. No. B1355137
M. Wt: 141.25 g/mol
InChI Key: VFPQRGMSTSEZFW-UHFFFAOYSA-N
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Patent
US05652198

Procedure details

Sodium borohydride (3.78 g) was gradually added with ice bath cooling to a methanol (600 ml) solution of N-ethylidenecycloheptylamine (41.7 g) and agitated at 10° C. for 3 hours. Thereafter, the solvent was distilled off, followed by extraction with methylene chloride. Then, the extract was dried over anhydrous magnesium sulfate. Methylene chloride was distilled off and the obtained oil was distilled under reduced pressure to obtain N-ethylcycloheptylamine (35.96 g). b.p. 110°-113° C./26.6 mbar.
Quantity
3.78 g
Type
reactant
Reaction Step One
Name
N-ethylidenecycloheptylamine
Quantity
41.7 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH:3](=[N:5][CH:6]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[CH3:4]>CO>[CH2:3]([NH:5][CH:6]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
3.78 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
N-ethylidenecycloheptylamine
Quantity
41.7 g
Type
reactant
Smiles
C(C)=NC1CCCCCC1
Name
Quantity
600 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
agitated at 10° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Thereafter, the solvent was distilled off
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then, the extract was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Methylene chloride was distilled off
DISTILLATION
Type
DISTILLATION
Details
the obtained oil was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)NC1CCCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 35.96 g
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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